Disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate
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Overview
Description
Disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate is a complex organic compound. It is characterized by its multiple functional groups, including sulfonate, triazinyl, and anilino groups. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate typically involves multiple steps:
Formation of the Triazinyl Group: This step involves the reaction of cyanuric chloride with aniline derivatives under controlled temperature and pH conditions.
Introduction of the Sulfonate Group: Sulfonation is achieved by reacting the intermediate with sulfuric acid or its derivatives.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino groups.
Reduction: Reduction reactions can occur at the triazinyl groups.
Substitution: The sulfonate groups can participate in substitution reactions, often with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions due to its reactivity and stability.
Biology
In biological research, it is used as a fluorescent dye or marker due to its ability to bind to specific biomolecules.
Medicine
In medicine, it may be explored for its potential therapeutic properties, particularly in targeting specific cellular pathways.
Industry
Industrially, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate involves its interaction with specific molecular targets. The triazinyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
- Disodium 4,4’-bis(4-anilino-6-morpholino-1,3,5-triazin-2-ylamino)stilbene-2,2’-disulfonate
Uniqueness
Compared to similar compounds, Disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C40H42N12Na2O10S2 |
---|---|
Molecular Weight |
960.9 g/mol |
IUPAC Name |
disodium;5-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(diethoxyamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C40H44N12O10S2.2Na/c1-5-59-51(60-6-2)39-47-35(41-29-15-11-9-12-16-29)45-37(49-39)43-31-23-21-27(33(25-31)63(53,54)55)19-20-28-22-24-32(26-34(28)64(56,57)58)44-38-46-36(42-30-17-13-10-14-18-30)48-40(50-38)52(61-7-3)62-8-4;;/h9-26H,5-8H2,1-4H3,(H,53,54,55)(H,56,57,58)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;/q;2*+1/p-2 |
InChI Key |
JUBLHYOQMVXSEM-UHFFFAOYSA-L |
Canonical SMILES |
CCON(C1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)N(OCC)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)OCC.[Na+].[Na+] |
Origin of Product |
United States |
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